molecular formula C27H26N2O6S B15101249 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide

Cat. No.: B15101249
M. Wt: 506.6 g/mol
InChI Key: VGSJONVJZJALAS-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with ethoxy, dimethoxy, and sulfamoylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the ethoxy, dimethoxy, and sulfamoylphenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, dimethyl sulfate, and sulfonamide derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal cell growth or inflammation.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide include other naphthalene derivatives with different substituents, such as:

  • 4-(4-methoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide
  • 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-aminophenyl)naphthalene-2-carboxamide
  • 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-hydroxyphenyl)naphthalene-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26N2O6S

Molecular Weight

506.6 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C27H26N2O6S/c1-4-35-21-9-5-17(6-10-21)23-14-19(13-18-15-25(33-2)26(34-3)16-24(18)23)27(30)29-20-7-11-22(12-8-20)36(28,31)32/h5-16H,4H2,1-3H3,(H,29,30)(H2,28,31,32)

InChI Key

VGSJONVJZJALAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)OC)OC

Origin of Product

United States

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